2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-6-15(12(2)23-11)17(22)19-8-13-4-5-16(18-7-13)14-9-20-21(3)10-14/h4-7,9-10H,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYQONSHIDYGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring. They are known for their diverse pharmacological effects, including anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities. Pyrazole derivatives have been synthesized and evaluated for potential against various diseases.
Biological Activity
The compound 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties, supported by data tables and recent research findings.
Anti-inflammatory Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anti-inflammatory effects. For instance, derivatives similar to the compound have shown promising results in various models of inflammation.
A comparative analysis of anti-inflammatory activities was conducted using carrageenan-induced paw edema in rats. The results are summarized in Table 1.
| Compound Name | % Inhibition | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2,5-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide | 65.4% | 47.5 | |
| Diclofenac Sodium | 90.1% | 54.6 | |
| Celecoxib | 78.0% | 44.8 |
The compound demonstrated an inhibition percentage comparable to that of standard anti-inflammatory drugs like diclofenac and celecoxib, suggesting its potential as a therapeutic agent.
Analgesic Activity
In addition to anti-inflammatory properties, the compound has been evaluated for analgesic effects using the hot plate test and formalin test in animal models. The findings are presented in Table 2.
These results indicate significant analgesic properties, making it a candidate for further development in pain management therapies.
Anticancer Activity
The anticancer potential of this compound was assessed through various in vitro assays against different cancer cell lines. The results are summarized in Table 3.
The compound exhibited notable cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound is largely attributed to its interaction with key enzymes and receptors involved in inflammatory pathways and cancer progression. For instance:
- COX Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation.
- Cell Cycle Arrest : The anticancer effects may involve induction of cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines. Interaction studies could focus on its binding affinity to specific receptors or enzymes involved in metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be explored through enzyme inhibition assays.
Pharmacological Studies
The unique structure of this compound suggests several pharmacological applications:
- Receptor Binding Studies : Understanding how this compound interacts with biological receptors could reveal its therapeutic potential.
- Cellular Assays : Investigating the effects of this compound on cell viability and proliferation can provide insights into its biological impact.
Comparison with Related Compounds
The following table compares 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,5-Dimethylfuran | Contains only a furan ring with dimethyl groups | Simpler structure without additional functional groups |
| N-(pyridin-3-ylmethyl)carboxamide | Lacks furan ring; contains a carboxamide group | No pyrazole component |
| Oxan derivatives | Contains oxan moiety but varies in substituents | Different functional groups leading to varied properties |
The combination of functional groups in 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide confers distinct chemical reactivity and potential biological activity, making it valuable for various scientific applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to pyrazole- and pyridine-based carboxamides, such as the 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p) reported in Molecules (2015) . Below is a detailed analysis:
Structural Differences
Key Implications :
Key Insights :
- Both classes likely employ amide coupling strategies, but the target compound’s furan-carboxylic acid precursor and pyridine-pyrazole amine may require optimized reaction conditions due to steric or electronic differences .
Physicochemical Properties
Key Implications :
- The absence of chloro/cyano groups in the target compound may result in higher metabolic stability compared to 3a–3e.
- The methyl groups on the furan could reduce crystallinity, as reflected in the lower melting points of structurally related furans versus pyrazoles .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Conditions () | Conditions () |
|---|---|---|
| Solvent | DMF | DMF |
| Base/Catalyst | K₂CO₃ | Triethylamine/EDCI/HOBt |
| Reaction Temperature | Room temperature | Room temperature |
| Yield Range | Not reported | 62–71% |
How can researchers validate the structural integrity and purity of this compound post-synthesis?
Answer:
Rigorous characterization is essential:
- Spectroscopic analysis : utilizes H-NMR (400–600 MHz) to confirm substituent positions (e.g., methyl groups on furan/pyrazole) and MS (ESI) to verify molecular weight . Discrepancies in integration ratios or unexpected peaks may indicate impurities.
- Chromatographic purification : Preparative TLC (PE:EA = 8:1) and recrystallization (ethanol) are described in to isolate pure crystals, with melting points (123–183°C) serving as purity indicators .
Advanced Tip : For ambiguous spectral data, 2D-NMR (e.g., HSQC, HMBC) can resolve connectivity issues in the pyridine-furan linkage.
What strategies address contradictory yield outcomes in scaled-up syntheses of this compound?
Answer:
Yield inconsistencies often stem from:
- Stoichiometric imbalances : uses a 10% excess of RCH₂Cl (1.1 mmol) relative to the pyrazole-thiol substrate (1 mmol) to drive the reaction .
- Purification losses : reports yields dropping to ~62% when steric hindrance (e.g., para-substituted aryl groups) complicates crystallization . Switching to gradient column chromatography may improve recovery.
- Moisture sensitivity : The use of anhydrous DMF in prevents hydrolysis of the carboxamide intermediate during coupling .
How can computational modeling predict the biological activity of this compound?
Answer:
- Molecular docking : references pyrazole derivatives docked into enzyme active sites (e.g., cyclooxygenase-2) to predict binding affinity . Software like AutoDock Vina can model interactions between the compound’s furan-carboxamide moiety and target residues.
- QSAR studies : Substituent effects (e.g., methyl groups on pyrazole) can be correlated with bioactivity data to refine synthetic priorities.
Example : Methyl groups at the 2,5-positions of the furan ring (as in the target compound) may enhance lipophilicity, improving membrane permeability in cellular assays.
What are the challenges in analyzing structure-activity relationships (SAR) for analogs of this compound?
Answer:
Key challenges include:
- Stereoelectronic effects : Minor changes (e.g., substituting pyridine with pyrimidine) can drastically alter electronic properties. shows that para-substituted aryl groups on pyrazole reduce yields due to steric clashes .
- Bioisosteric replacements : Replacing the furan ring with thiophene (as in ) may retain activity but requires re-optimization of solubility parameters .
Methodological Approach : Use combinatorial libraries (e.g., varying R-groups on the pyridine/pyrazole) paired with high-throughput screening to identify critical pharmacophores.
How do solvent polarity and reaction time influence the stability of intermediates during synthesis?
Answer:
- Polar aprotic solvents : DMF (used in and ) stabilizes charged intermediates but may promote side reactions (e.g., hydrolysis) if traces of water are present .
- Reaction duration : monitors progress via TLC, stopping reactions at 30–60 minutes to prevent degradation of acid-sensitive intermediates .
Advanced Insight : Switch to DMAc or NMP for higher-temperature reactions requiring prolonged stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
